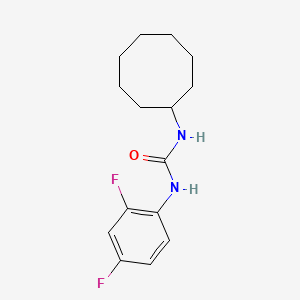

N-cyclooctyl-N'-(2,4-difluorophenyl)urea

Beschreibung

N-cyclooctyl-N'-(2,4-difluorophenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 2,4-difluorophenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The cyclooctyl group contributes steric bulk and lipophilicity, which may influence solubility, membrane permeability, and target binding.

Eigenschaften

IUPAC Name |

1-cyclooctyl-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O/c16-11-8-9-14(13(17)10-11)19-15(20)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHIBLLFMHSHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of cyclooctylamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

Cyclooctylamine+2,4-difluorophenyl isocyanate→N-cyclooctyl-N’-(2,4-difluorophenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-cyclooctyl-N’-(2,4-difluorophenyl)urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclooctyl-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Corresponding urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted urea derivatives with different nucleophiles replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-cyclooctyl-N’-(2,4-difluorophenyl)urea is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the urea moiety makes it a candidate for binding to active sites of various enzymes, potentially modulating their activity.

Medicine: N-cyclooctyl-N’-(2,4-difluorophenyl)urea is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer or inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for incorporation into polymers and other materials, enhancing their performance characteristics.

Wirkmechanismus

The mechanism of action of N-cyclooctyl-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclooctyl and difluorophenyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred physicochemical properties of N-cyclooctyl-N'-(2,4-difluorophenyl)urea with analogous urea derivatives:

| Compound Name | Substituents (R1/R2) | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|---|---|

| This compound | Cyclooctyl / 2,4-difluorophenyl | C15H19F2N2O | 293.3 | ~4.5 | High lipophilicity, bulky substituent |

| 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea | Cyclohexyl / 4-fluorophenethyl | C15H20FN2O | 278.3 | ~3.8 | Moderate lipophilicity, flexible chain |

| N-(2,4-difluorophenyl)-N'-methylurea | Methyl / 2,4-difluorophenyl | C8H8F2N2O | 186.2 | ~1.9 | Low molecular weight, simple structure |

| N-[4-(2-chlorophenyl)quinolyl]-N'-(2,4-difluorophenyl)urea (TMP-153) | Quinoline / 2,4-difluorophenyl | C22H15ClF2N3O | 410.8 | ~5.2 | Aromatic heterocycle, high rigidity |

| N-(3,4-difluoro-2-hydroxyphenyl)-N'-(2,4-difluorophenyl)urea | 3,4-difluoro-2-hydroxyphenyl / 2,4-difluorophenyl | C13H8F4N2O2 | 300.2 | ~3.0 | Polar hydroxyl group, enhanced H-bonding |

*logP values estimated based on substituent contributions.

Key Observations :

- Steric Effects: The bulky cyclooctyl group may hinder binding to flat enzymatic pockets compared to planar aromatic systems like TMP-153’s quinoline moiety .

- Electronic Effects: The 2,4-difluorophenyl group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, similar to its role in quinolone antibiotics .

Antibacterial Potential

- 2,4-Difluorophenyl Role: In quinolones, this group enhances activity against S. aureus persisters by improving target (DNA gyrase) binding .

- Comparison with Fluoroquinolones: Unlike tosufloxacin, the target compound lacks a carboxylic acid group critical for metal ion chelation in quinolones, implying a distinct mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.